molecular formula C13H10INO B1392185 5-(2-Iodobenzoyl)-2-methylpyridine CAS No. 1187164-18-6

5-(2-Iodobenzoyl)-2-methylpyridine

Cat. No. B1392185
M. Wt: 323.13 g/mol
InChI Key: NNJXLDDIAZWHMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(2-Iodobenzoyl)-2-methylpyridine consists of a pyridine ring attached to an iodobenzoyl group . The molecular weight is 323.13 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving 5-(2-Iodobenzoyl)-2-methylpyridine are not available, related compounds like 2-iodobenzoyl chloride have been used in reactions to produce benzocycloheptene derivatives .

Scientific Research Applications

Synthesis and Material Science

One notable application area for compounds similar to 5-(2-Iodobenzoyl)-2-methylpyridine is in the synthesis of heterocyclic compounds, such as imidazopyridines, which are recognized for their widespread applications in medicinal chemistry and material science due to their structural characteristics. The synthesis of these compounds often involves various strategies including condensation, multicomponent reactions, and oxidative coupling, showcasing the potential utility of 5-(2-Iodobenzoyl)-2-methylpyridine in the development of new chemical entities with significant applications (Bagdi, Santra, Monir, & Hajra, 2015).

Molecular Structure Analysis

Another research application is in the field of molecular structure analysis, where similar compounds are studied for their molecular structures, electronic properties, and interaction with DNA. Such studies provide insights into the chemical reactivity, binding mechanisms, and potential biological activities of these compounds. This is illustrated by the detailed analysis of novel phthalide derivatives, which included X-ray diffraction, IR spectroscopy, and quantum chemical computations (Yılmaz et al., 2020).

Catalysis and Chemical Reactions

Compounds with similar structural motifs are often used in catalytic processes and chemical reactions. For instance, the mutual influence of hydrodesulfurization and hydrodenitrogenation processes has been studied, highlighting the complex interactions between various compounds and the catalytic pathways involved (Egorova & Prins, 2004). Such research underscores the potential of 5-(2-Iodobenzoyl)-2-methylpyridine in catalysis and its role in facilitating or influencing chemical transformations.

Pharmaceutical Research

While the request specifically excludes drug use and dosage information, the methodologies applied in the synthesis and characterization of compounds structurally related to 5-(2-Iodobenzoyl)-2-methylpyridine are relevant to pharmaceutical research. This includes the design and synthesis of novel compounds with potential therapeutic applications, as evidenced by studies on compounds for antimicrobial properties and enzyme inhibition (Shyma et al., 2013).

Safety And Hazards

While specific safety and hazard information for 5-(2-Iodobenzoyl)-2-methylpyridine is not available, related compounds like 2-iodobenzoyl chloride are known to cause severe skin burns and eye damage .

properties

IUPAC Name

(2-iodophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXLDDIAZWHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Iodobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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